1-{[8-(1-pyrrolidinylsulfonyl)dibenzo[b,d]furan-2-yl]sulfonyl}pyrrolidine
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Overview
Description
1,1’-(Dibenzo[b,d]furan-2,8-diyldisulfonyl)dipyrrolidine is a complex organic compound that features a dibenzofuran core with two sulfonyl groups attached at the 2 and 8 positions, and two pyrrolidine rings attached to these sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dibenzo[b,d]furan-2,8-diyldisulfonyl)dipyrrolidine typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives or by the oxidative coupling of phenols.
Sulfonylation: The dibenzofuran core is then subjected to sulfonylation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl groups at the 2 and 8 positions.
Attachment of Pyrrolidine Rings: The final step involves the reaction of the sulfonylated dibenzofuran with pyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dibenzo[b,d]furan-2,8-diyldisulfonyl)dipyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce other functional groups present in the molecule.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding hydrocarbons or alcohols.
Scientific Research Applications
1,1’-(Dibenzo[b,d]furan-2,8-diyldisulfonyl)dipyrrolidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of sulfonyl-containing compounds with biological molecules.
Industry: It can be used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Dibenzo[b,d]furan-2,8-diyldisulfonyl)dipyrrolidine involves its interaction with various molecular targets and pathways. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dibenzofuran core provides a rigid and planar structure that can facilitate binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the sulfonyl and pyrrolidine groups.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
1,1’-(Dibenzo[b,d]furan-2,8-diyldisulfonyl)dipyrrolidine is unique due to the presence of both sulfonyl and pyrrolidine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H22N2O5S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(8-pyrrolidin-1-ylsulfonyldibenzofuran-2-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C20H22N2O5S2/c23-28(24,21-9-1-2-10-21)15-5-7-19-17(13-15)18-14-16(6-8-20(18)27-19)29(25,26)22-11-3-4-12-22/h5-8,13-14H,1-4,9-12H2 |
InChI Key |
ITHNLGITSMYWTN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)N5CCCC5 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)N5CCCC5 |
Origin of Product |
United States |
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